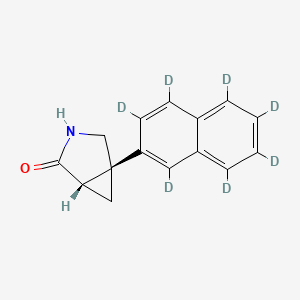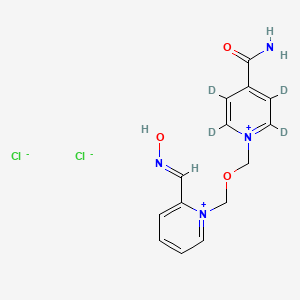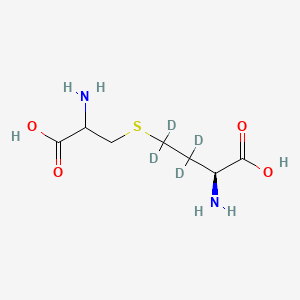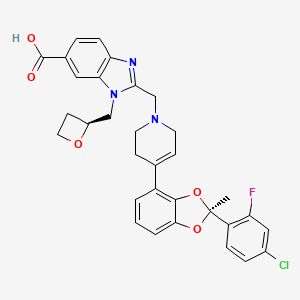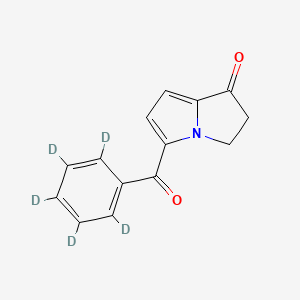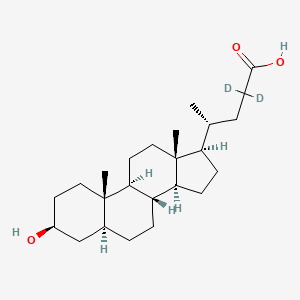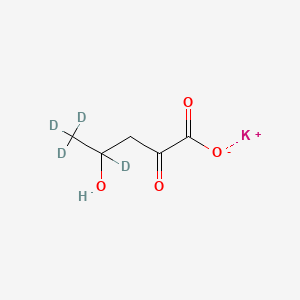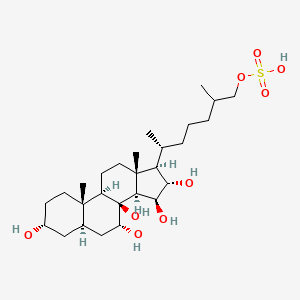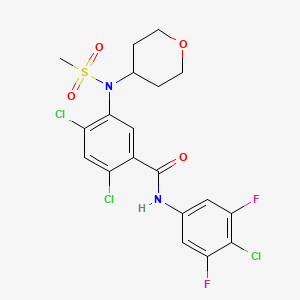
ER degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ER degrader 1 is a selective estrogen receptor degrader (SERD) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor and promoting its degradation, thereby inhibiting estrogen-driven cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ER degrader 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
ER degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities .
Aplicaciones Científicas De Investigación
ER degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved properties.
Biology: Employed in cell-based assays to investigate the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of estrogen receptor-positive breast cancer. It is also being explored for potential use in other hormone-related cancers.
Mecanismo De Acción
ER degrader 1 exerts its effects by binding to the estrogen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of ubiquitin ligases, which tag the estrogen receptor with ubiquitin molecules, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen-driven gene transcription and subsequent suppression of cancer cell proliferation . Molecular targets include the estrogen receptor alpha (ERα) and various co-regulatory proteins involved in estrogen receptor signaling .
Comparación Con Compuestos Similares
ER degrader 1 is unique compared to other similar compounds due to its high selectivity and potency in degrading the estrogen receptor. Similar compounds include:
Fulvestrant: An injectable SERD with a similar mechanism of action but limited by its poor bioavailability and requirement for intramuscular administration.
Elacestrant: An oral SERD with improved bioavailability and efficacy compared to fulvestrant, but still under clinical evaluation.
Camizestrant: A next-generation oral SERD with robust antitumor activity and the ability to overcome resistance to current endocrine therapies.
This compound stands out due to its optimized pharmacokinetic properties, allowing for effective oral administration and enhanced therapeutic outcomes .
Propiedades
Fórmula molecular |
C26H32F4N4O3 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]pyridin-2-yl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol |
InChI |
InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1 |
Clave InChI |
QDLCSYBYYIFZJR-QDKQFYOWSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


